METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Overview
Description
Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a cyclohexylmethyl carbamoyl group, and a methoxyacetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a phenol derivative with ethyl acetoacetate in the presence of a base such as potassium carbonate.
Introduction of the methoxy group: The chromen-2-one intermediate is then reacted with methanol and a suitable catalyst to introduce the methoxy group.
Carbamoylation: The resulting compound is treated with cyclohexylmethyl isocyanate to form the carbamoyl group.
Esterification: Finally, the compound is esterified with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other chromen-2-one derivatives, such as:
Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Similar structure but lacks the carbamoyl group.
Ethyl 7-hydroxy-4-coumarinacetate: Contains a hydroxy group instead of a methoxy group and an ethyl ester instead of a methyl ester.
Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate: More complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[7-[2-(cyclohexylmethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-14-17-9-8-16(10-19(17)29-22(26)18(14)11-21(25)27-2)28-13-20(24)23-12-15-6-4-3-5-7-15/h8-10,15H,3-7,11-13H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGRNBDNDYTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCCCC3)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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